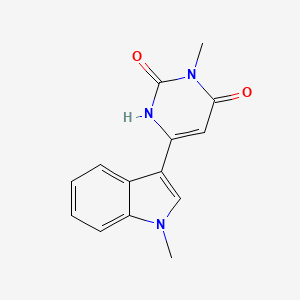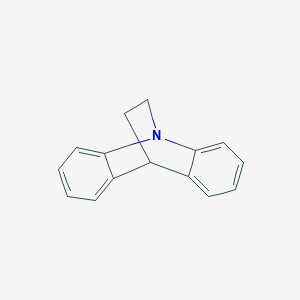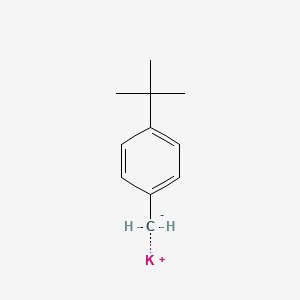
Potassium (4-tert-butylphenyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (4-tert-butylphenyl)methanide is an organometallic compound that features a potassium ion bonded to a 4-tert-butylphenylmethanide anion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-tert-butylphenyl)methanide typically involves the reaction of 4-tert-butylbenzyl chloride with potassium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the potassium ion replaces the chloride ion, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Potassium (4-tert-butylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanide anion acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Substituted benzyl derivatives.
科学研究应用
Potassium (4-tert-butylphenyl)methanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of potassium (4-tert-butylphenyl)methanide involves the interaction of the methanide anion with various electrophilic centers. The methanide anion, being a strong nucleophile, readily attacks electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of the potassium ion, which stabilizes the anionic charge on the methanide group.
相似化合物的比较
- Potassium (4-tert-butylphenyl)trifluoroborate
- Potassium (4-tert-butylphenyl)acetylide
- Potassium (4-tert-butylphenyl)cyanide
Comparison: Potassium (4-tert-butylphenyl)methanide is unique due to its specific reactivity and stability. Compared to potassium (4-tert-butylphenyl)trifluoroborate, it exhibits higher nucleophilicity, making it more suitable for certain types of substitution reactions. In contrast, potassium (4-tert-butylphenyl)acetylide and potassium (4-tert-butylphenyl)cyanide have different reactivity profiles, with the former being more reactive towards electrophilic addition reactions and the latter towards nucleophilic substitution reactions.
属性
CAS 编号 |
3605-35-4 |
|---|---|
分子式 |
C11H15K |
分子量 |
186.33 g/mol |
IUPAC 名称 |
potassium;1-tert-butyl-4-methanidylbenzene |
InChI |
InChI=1S/C11H15.K/c1-9-5-7-10(8-6-9)11(2,3)4;/h5-8H,1H2,2-4H3;/q-1;+1 |
InChI 键 |
QNMKZHCDBXEJHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



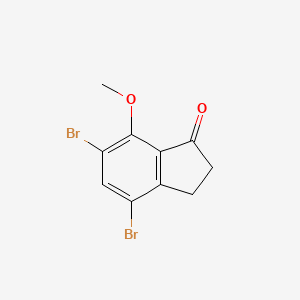

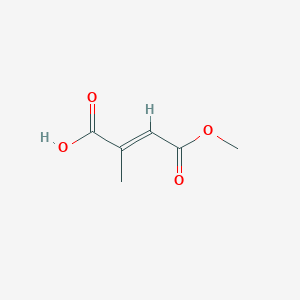
![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)
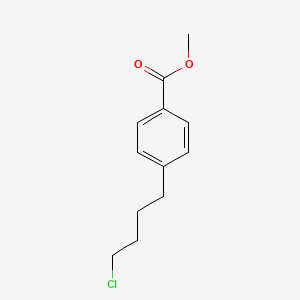



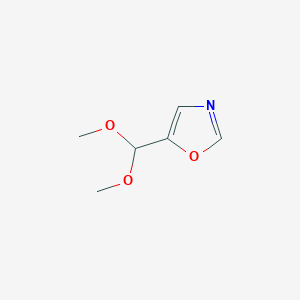
![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
